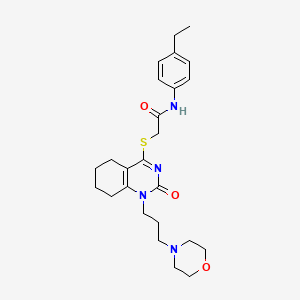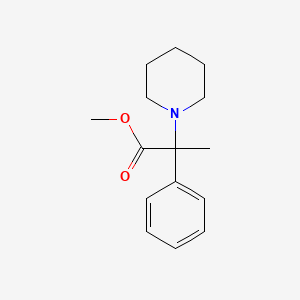
Methyl 2-phenyl-2-(piperidin-1-YL)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 2-phenyl-2-(piperidin-1-YL)propanoate” is a chemical compound with the molecular formula C15H21NO2 . It is a derivative of piperidine, an organic compound that is widely used as a building block and reagent in synthesizing organic compounds, including medicinal products .
Synthesis Analysis
The synthesis of piperidine derivatives has been a subject of interest in recent years due to their significant role in the pharmaceutical industry . A series of novel N - (benzo [d]thiazol-2-yl)-2- [phenyl (2- (piperidin-1-yl) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N -phenyl anthranilic acid .Molecular Structure Analysis
The molecular weight of “this compound” is 247.33274 . The structure of piperidine moiety, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state, is a key component of this compound .Chemical Reactions Analysis
Piperidine derivatives are synthesized through various intra- and intermolecular reactions . For instance, the synthesis of a series of novel N - (benzo [d]thiazol-2-yl)-2- [phenyl (2- (piperidin-1-yl) ethylamino] benzamides derivatives involved the coupling of substituted 2-amino benzothiazoles with N -phenyl anthranilic acid .Applications De Recherche Scientifique
Neuroprotective Potential
(Chenard et al., 1995) identified a compound through a structure-activity relationship program based on ifenprodil, showcasing potent and selective N-methyl-D-aspartate (NMDA) antagonist properties. This discovery opens pathways for neuroprotective agents that may lack the side effects of current clinical trial compounds.
Synthetic Methodologies
(D’hooghe et al., 2009) explored the conjugate addition of piperidine derivatives to alkyl acrylates, presenting a novel route towards the synthesis of complex molecules like 2-(methoxycarbonyl)indolizidine, highlighting the versatility of piperidine-based compounds in synthetic organic chemistry.
Receptor Inhibitor Studies
(Horti et al., 2019) developed a PET radiotracer specific for CSF1R, a microglia-specific marker, using a structurally related compound. This tracer provides a noninvasive tool for imaging reactive microglia and studying neuroinflammation, relevant for various neuropsychiatric disorders.
Miscellaneous Applications
(Jayachandra et al., 2018) identified related substances in the context of multidrug-resistant tuberculosis (MDR-TB) drug development, showcasing the role of piperidine derivatives in medicinal chemistry and drug discovery.
Mécanisme D'action
While the specific mechanism of action for “Methyl 2-phenyl-2-(piperidin-1-YL)propanoate” is not explicitly mentioned in the search results, it’s worth noting that piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Orientations Futures
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “Methyl 2-phenyl-2-(piperidin-1-YL)propanoate”, is an important task of modern organic chemistry .
Propriétés
IUPAC Name |
methyl 2-phenyl-2-piperidin-1-ylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-15(14(17)18-2,13-9-5-3-6-10-13)16-11-7-4-8-12-16/h3,5-6,9-10H,4,7-8,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJNPCNCJZVORFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C(=O)OC)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({1-[2-(2-chlorophenyl)acetyl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2815790.png)
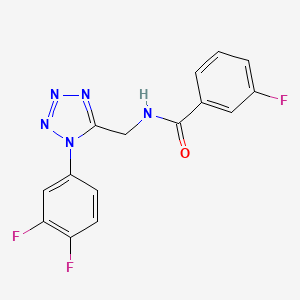
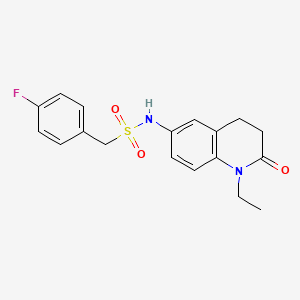
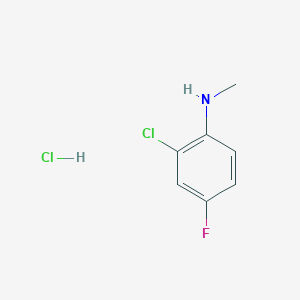
![N-[4,4,4-Trifluoro-3-hydroxy-3-(1-methylimidazol-2-yl)butyl]but-2-ynamide](/img/structure/B2815800.png)
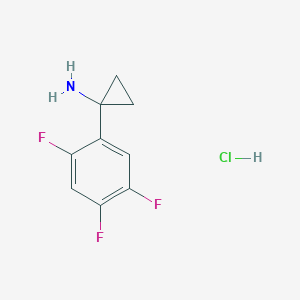
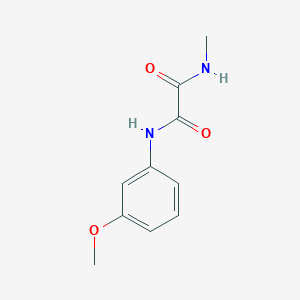
![4-chloro-N-{[(phenylcarbamoyl)amino]methanethioyl}benzamide](/img/structure/B2815803.png)
![1-[(4-CHLOROPHENYL)METHYL]-3-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]UREA](/img/structure/B2815804.png)
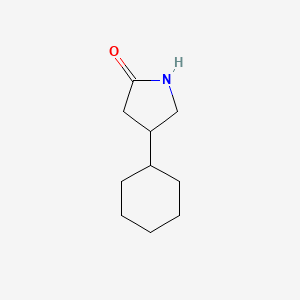
![N-(4-sulfamoylbenzyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2815806.png)
![[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-(4-methylsulfonylpiperazin-1-yl)methanone](/img/structure/B2815807.png)
